Acetamide, N-formyl-2-(phenylthio)-
Description
Contextualization within Amide and Thioether Chemistry
Acetamide (B32628), N-formyl-2-(phenylthio)- is a molecule that incorporates both an N-formyl amide and a phenylthioether group. The amide bond is a cornerstone of organic chemistry and biochemistry, forming the backbone of peptides and proteins. The N-formyl group, in particular, can act as a protecting group for amines and is a key participant in various synthetic transformations.
The phenylthioether moiety introduces a sulfur atom linked to a phenyl group and the acetamide backbone. Thioethers are known for their nucleophilic character and their ability to coordinate with metal catalysts. The presence of the phenyl group can influence the electronic properties of the sulfur atom and participate in aromatic interactions, further diversifying the chemical behavior of the molecule.
Significance in Organic Synthesis and Chemical Methodology Development
The true significance of Acetamide, N-formyl-2-(phenylthio)- in the realm of organic synthesis lies in its potential as a versatile building block and as a probe for developing new chemical reactions. The dual functionality of the molecule allows for selective transformations at either the amide or the thioether group, providing a platform for creating more complex molecular architectures.
For instance, the N-formyl group can be a precursor for isocyanates or can be involved in Vilsmeier-Haack type reactions. Simultaneously, the phenylthio group can be oxidized to the corresponding sulfoxide (B87167) or sulfone, or it can be cleaved to generate a thiol. The development of synthetic methods that can chemoselectively target one functional group in the presence of the other is a significant area of research, and Acetamide, N-formyl-2-(phenylthio)- serves as an excellent model substrate for such studies.
Evolution of Research Perspectives on Formyl and Phenylthio Functional Groups
Historically, the formyl group has been extensively used as a simple and effective protecting group for amines. However, modern research has increasingly focused on its role as a directing group in C-H activation reactions and as a key component in the synthesis of various heterocyclic compounds.
Similarly, the phenylthio group has long been recognized for its utility in sulfur-based synthetic methods. Research has evolved from its use in simple nucleophilic substitution reactions to its application in more sophisticated transition-metal-catalyzed cross-coupling reactions. The ability of the sulfur atom to stabilize adjacent carbanions has also been exploited in the formation of new carbon-carbon bonds. The combination of these two functional groups in Acetamide, N-formyl-2-(phenylthio)- presents a rich field for exploring new reactivity patterns and synthetic strategies.
Detailed Research Findings
While specific research exclusively detailing the synthesis and reactivity of Acetamide, N-formyl-2-(phenylthio)- is not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally related compounds.
For example, the synthesis of the related compound, N-phenyl-2-(phenylsulfanyl)acetamide, has been achieved through the reaction of a sulfonylguanidine (B1260306) derivative with 2-chloro-N-phenylacetamide. nih.gov This suggests a potential synthetic route to Acetamide, N-formyl-2-(phenylthio)- could involve the reaction of a suitable N-formyl-2-chloroacetamide precursor with thiophenol or a thiophenol equivalent.
The structural characteristics of molecules containing the phenylthio-acetamide framework have been investigated. In a study on N,N-diethyl-2-[(4'-substituted) phenylthio]acetamides, conformational analysis revealed the existence of stable gauche and cis conformers, with their relative populations being influenced by the solvent polarity. nih.gov X-ray crystallographic analysis of N-phenyl-2-(phenylsulfanyl)acetamide has shown the presence of intermolecular N-H···O hydrogen bonding, leading to the formation of molecular chains in the solid state. nih.gov These findings provide a basis for understanding the potential solid-state and solution-phase structure of Acetamide, N-formyl-2-(phenylthio)-.
Table 1: Physicochemical Properties of Related Phenylthio Acetamide Compounds
| Compound Name | Molecular Formula | Melting Point (°C) | Spectroscopic Data Highlights |
| N-phenyl-2-(phenylsulfanyl)acetamide | C₁₄H₁₃NOS | Not specified | ¹H NMR: δ 3.84 (s, CH₂), 7.30 (m, Ar-H), 9.15 (s, NH) nih.gov |
| N,N-diethyl-2-(phenylthio)acetamide | C₁₂H₁₇NOS | Not specified | Conformational analysis by IR and theoretical calculations nih.gov |
Table 2: Illustrative Synthetic Precursors
| Precursor Name | Role in Synthesis |
| N-formyl-2-chloroacetamide | Potential electrophilic partner |
| Thiophenol | Nucleophilic source of the phenylthio group |
Structure
3D Structure
Properties
CAS No. |
107265-23-6 |
|---|---|
Molecular Formula |
C9H9NO2S |
Molecular Weight |
195.24 g/mol |
IUPAC Name |
N-formyl-2-phenylsulfanylacetamide |
InChI |
InChI=1S/C9H9NO2S/c11-7-10-9(12)6-13-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,10,11,12) |
InChI Key |
RKANQWAXDKHLKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC=O |
Origin of Product |
United States |
Synthetic Methodologies and Pathways for N Formyl 2 Phenylthio Acetamide and Its Analogs
Direct Formylation Approaches
The introduction of the N-formyl group is a critical step in the synthesis of N-Formyl-2-(phenylthio)acetamide. This can be achieved through several formylation methods, including the use of formic acid derivatives with catalysts and the Vilsmeier-Haack reaction.
Formylation of Acetamides with Formic Acid Derivatives and Catalysts
The N-formylation of an acetamide (B32628) precursor, such as 2-(phenylthio)acetamide (B1348294), can be effectively achieved using formic acid as the formylating agent. This reaction is often facilitated by a catalyst and frequently involves the removal of water to drive the equilibrium toward the product. Various catalysts have been employed for the N-formylation of amines, and these principles are applicable to acetamides. acs.orgresearchgate.net
A common procedure involves refluxing the amine or amide with formic acid in a solvent like toluene, using a Dean-Stark trap to remove the water formed during the condensation reaction. mdpi.com The choice of catalyst can significantly influence the reaction's efficiency, with several heterogeneous and homogeneous catalysts being reported. These include zeolites, silica-supported sulfuric acid, and Amberlite resins, which offer advantages such as ease of separation and potential for recycling. researchgate.netmdpi.com Solvent-free conditions have also been developed, providing a greener alternative by heating the amine and formic acid with a reusable catalyst. mdpi.com
Recent advancements include a one-pot, room temperature procedure for the N-formylation of peptides on a solid support using formic acid, acetic anhydride (B1165640), and pyridine. nih.gov This method's high efficiency and mild conditions suggest its potential applicability for the synthesis of N-formyl-2-(phenylthio)acetamide.
Table 1: Catalytic Systems for N-Formylation with Formic Acid This table is interactive. Click on the headers to sort.
| Catalyst System | Reaction Conditions | Substrate Scope | Key Advantages |
| Formic Acid / Toluene | Reflux with Dean-Stark trap | Primary and secondary amines | Simple procedure, excellent yields, no special reagents needed. nih.gov |
| Zeolite A | Solvent-free, room temperature | Aromatic and aliphatic amines | Simple, rapid, efficient, catalyst is recyclable. researchgate.net |
| Amberlite IR-120[H+] | Microwave irradiation, solvent-free | Anilines, primary amines | Rapid reaction times, reusable resin catalyst. mdpi.com |
| Melaminetrisulfonic acid | Solvent-free, 60 °C | Aromatic and aliphatic amines | Excellent yields under mild, solvent-free conditions. mdpi.com |
| Formic Acid / Acetic Anhydride | Room temperature, on-resin | Peptides (N-terminus, Lysine) | Rapid, one-pot, near-quantitative yields, uses stable reagents. nih.gov |
Vilsmeier-Haack Reaction in N-Formyl Group Introduction
The Vilsmeier-Haack reaction is a versatile and powerful method for introducing a formyl group onto a substrate. nih.govmdpi.com The reaction typically employs a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid halide like phosphorus oxychloride (POCl₃). These reagents react to form a halomethyleniminium salt, known as the Vilsmeier reagent, which is a potent electrophile. nih.gov
While classically used for the formylation of electron-rich aromatic compounds, the Vilsmeier-Haack reagent also reacts with other nucleophiles, including amides. mdpi.comresearchgate.net The application of the Vilsmeier reagent to an amide can lead to the introduction of a formyl group. However, it is also reported that treatment of amides with the Vilsmeier reagent can lead to dehydration, furnishing the corresponding nitriles. researchgate.net Therefore, careful control of reaction conditions is crucial when applying this method to synthesize N-formylacetamides. The reaction proceeds via the formation of an iminium ion intermediate, which is then hydrolyzed during workup to yield the final formylated product.
Introduction of the Phenylthio Moiety
The incorporation of the phenylthio group is another key transformation. This is typically accomplished through nucleophilic substitution or by building the molecule from a precursor that already contains the sulfur linkage.
Nucleophilic Substitution Reactions for Phenylthio Group Incorporation
The phenylthio group can be introduced onto a suitable precursor via a nucleophilic substitution reaction. In this approach, a nucleophile, such as the thiophenolate anion (generated from thiophenol and a base), attacks an electrophilic carbon atom bearing a good leaving group, like a halogen (Cl, Br, I).
A relevant example is the synthesis of 2-thiophenyl-5-propionyl phenylacetic acid, where thiophenol reacts with 2-chloro-5-propionylphenylacetic acid in the presence of sodium hydroxide (B78521). nih.gov The reaction proceeds by refluxing the components, followed by dehydration to drive the reaction to completion. nih.gov This strategy can be directly adapted to synthesize 2-(phenylthio)acetamide by using a 2-haloacetamide as the starting material. Nucleophilic aromatic substitution (SNA) reactions, where a nucleophile displaces a leaving group on an aromatic ring, also represent a valid pathway, particularly for synthesizing analogs where the phenylthio group is attached to a different position or to an activated aromatic system. chemicalbook.comorgsyn.org
Synthesis of 2-(Phenylthio)acetic Acid Precursors
An alternative to direct substitution on an acetamide is to first synthesize 2-(phenylthio)acetic acid and then convert it to the target N-formylacetamide. The synthesis of 2-(phenylthio)acetic acid itself can be achieved through various means.
One documented industrial method involves the reaction of thiophenol with a haloacetic acid derivative. A specific patent describes the synthesis of a substituted 2-thiophenyl phenylacetic acid starting from o-chlorobenzene acetic acid methyl ester. nih.gov The process involves several steps:
Friedel-Crafts Acylation: Reaction of the starting ester with propionyl chloride and a Lewis acid catalyst (AlCl₃) to introduce a propionyl group onto the phenyl ring.
Saponification: Hydrolysis of the methyl ester to the corresponding carboxylic acid using sodium hydroxide.
Nucleophilic Substitution: Reaction of the resulting 2-chloro-5-propionylphenylacetic acid with thiophenol and sodium hydroxide to displace the chlorine atom and form the C-S bond. nih.gov
This multi-step process yields the 2-(phenylthio)acetic acid derivative, which can then be subjected to amidation and subsequent N-formylation to arrive at the final product.
Table 2: Example Synthesis of a 2-(Phenylthio)acetic Acid Precursor nih.govThis table is interactive. Click on the headers to sort.
| Step | Starting Material | Reagents | Product | Yield |
| 1. Acylation | o-Chlorobenzene acetic acid methyl ester | Propionyl chloride, AlCl₃, Ethylene dichloride | 2-Chloro-5-propionyl methyl phenylacetate | >85% |
| 2. Hydrolysis | 2-Chloro-5-propionyl methyl phenylacetate | NaOH (aq) | 2-Chloro-5-propionyl phenylacetic acid | Not specified |
| 3. Substitution | 2-Chloro-5-propionyl phenylacetic acid | Thiophenol, NaOH (aq) | 2-Thiophenyl-5-propionyl phenylacetic acid | Not specified |
Advanced Synthetic Strategies
One potential advanced strategy is a tandem or one-pot reaction. For instance, a 2-haloacetamide could be reacted with a sulfur source and an amine in a single vessel. A convenient one-pot, microwave-assisted method has been reported for preparing N-substituted thioamides from acyl halides and amines, which first forms the amide and then thionates it in the same pot. While this produces a thioamide rather than a phenylthio-substituted acetamide, the principle of a one-pot sequence could be adapted.
Another approach could involve catalytic tandem reactions. Research into combining different types of catalysis, such as chemocatalysis and biocatalysis, in one-pot reactions is an emerging field. mdpi.com A hypothetical advanced synthesis could involve a chemo-catalyzed nucleophilic substitution to form the C-S bond, followed by an enzyme-catalyzed N-formylation, all performed in a single reactor. The development of modern catalytic methods, including those for C-H functionalization, offers further possibilities for creating the necessary C-S and N-formyl bonds with greater precision and efficiency. acs.org
One-Pot Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single operation to form a product that contains significant portions of all starting materials. mdpi.com Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly powerful for generating libraries of amide derivatives, which can be considered structural analogs of N-formyl-2-(phenylthio)acetamide. mdpi.comresearchgate.net
Passerini Three-Component Reaction (P-3CR): First described by Mario Passerini in 1921, this reaction combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce α-acyloxycarboxamides. mdpi.comwikipedia.org The reaction is atom-economical and proceeds through a proposed trimolecular concerted mechanism, especially in aprotic solvents at high concentrations, to form an imidate intermediate that rearranges to the final product. wikipedia.org The versatility of the P-3CR allows for the synthesis of a vast array of analogs by simply varying the three starting components. mdpi.comnih.gov
Table 1: The Passerini Reaction for the Synthesis of α-Acyloxycarboxamide Analogs
| Component | Role | Example Reactants for Analog Synthesis |
| Carboxylic Acid | Provides the acyl group | Formic Acid, Acetic Acid, Benzoic Acid nih.gov |
| Carbonyl Compound | Forms the amide backbone | Formaldehyde, Benzaldehyde, Acetone mdpi.com |
| Isocyanide | Provides the amide nitrogen and its substituent | tert-Butyl isocyanide, Benzyl isocyanide, Cyclohexyl isocyanide mdpi.comnih.gov |
Ugi Four-Component Reaction (U-4CR): Discovered by Ivar Ugi in 1959, the Ugi reaction is a cornerstone of MCR chemistry, combining a carbonyl compound, a primary amine, a carboxylic acid, and an isocyanide to form an α-aminoacyl amide, or bis-amide. nih.govwikipedia.org The reaction is typically exothermic and rapid, driven to completion by an irreversible Mumm rearrangement step. wikipedia.org Its ability to generate peptide-like scaffolds with high structural diversity makes it invaluable in combinatorial chemistry and drug discovery. nih.govnih.gov By utilizing 2-(phenylthio)acetic acid as the carboxylic acid component, analogs containing the core phenylthioacetyl moiety can be synthesized.
Table 2: The Ugi Reaction for the Synthesis of α-Aminoacyl Amide Analogs
| Component | Role | Example Reactants for Analog Synthesis |
| Carboxylic Acid | Provides the acyl portion | 2-(phenylthio)acetic acid, Phenylacetic acid |
| Carbonyl Compound | Forms the α-amino carbon center | Benzaldehyde, Glutaraldehyde |
| Amine | Provides the α-amino nitrogen | Ammonia, Aniline (B41778), Benzylamine |
| Isocyanide | Provides the amide portion | tert-Butyl isocyanide, 2-Bromo-6-isocyanopyridine nih.gov |
Metal-Catalyzed Amidation and Related Processes
Transition metal catalysis offers powerful and often milder alternatives to classical methods for forming amide bonds. utexas.edudntb.gov.ua These reactions can exhibit high selectivity and functional group tolerance.
Catalytic N-formylation of a suitable precursor like 2-(phenylthio)acetamide represents a direct route to the target compound. Copper-catalyzed systems, for instance, have been developed for the N-formylation of various amines. researchgate.net A notable protocol uses a (bpy)CuI/TEMPO catalyst system with oxygen as a green oxidant, which activates methanol (B129727) as the formyl source for the amidation reaction under relatively mild conditions (25-60 °C). researchgate.net
Palladium-catalyzed reactions are also prominent in C-N bond formation. utexas.edu While many protocols focus on aryl amination, methods for the synthesis of complex acyclic amides have also been developed. For example, a four-component coupling of alkynes, amines, aryl iodides, and carbon monoxide can afford α,β-tetrasubstituted acrylamides, showcasing the ability of palladium catalysis to construct complex amide structures from simple precursors. utexas.edu Similarly, rhodium catalysts have been employed for C-H amidation reactions, for instance, on thiophene (B33073) rings, demonstrating the potential for direct functionalization to install amide groups. whiterose.ac.uk
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a key technology for accelerating chemical reactions. By utilizing microwave radiation for heating, this technique often leads to dramatically reduced reaction times, improved product yields, and cleaner reaction profiles compared to conventional heating methods. iosrphr.orgnih.govresearchgate.net
The synthesis of various N-substituted amides has been shown to benefit significantly from microwave irradiation. For instance, the preparation of N-phenylsuccinimide from aniline and succinic anhydride was completed in just four minutes under microwave heating, a substantial improvement over traditional methods. nih.gov Similarly, the synthesis of pharmacologically active N-phenyl acetamide derivatives of indolo[2,3-b]quinoxaline was achieved in excellent yields with drastically shortened reaction times using a domestic microwave oven. iosrphr.orgresearchgate.net
These examples strongly suggest that the synthesis of N-formyl-2-(phenylthio)acetamide, likely via the reaction of 2-(phenylthio)acetamide with a suitable formylating agent, could be rendered significantly more efficient through the application of microwave technology. The key advantages of MAOS include rapid and uniform heating, which can overcome activation energy barriers more effectively and reduce the formation of side products. iosrphr.org
Derivatization and Functionalization Reactions
The structure of N-formyl-2-(phenylthio)acetamide contains three distinct functional groups—the N-formyl group, the phenylthio group, and the amide linkage—each offering opportunities for selective chemical transformations to create a diverse range of derivatives.
Transformations of the Formyl Group
The N-formyl group can be viewed as both a functional handle and a protecting group for the amide nitrogen.
Deformylation: The removal of the formyl group is a key transformation, yielding the parent amide, 2-(phenylthio)acetamide. This reaction is particularly relevant in peptide synthesis where the N-formyl group is used for protection. google.com Methods for deformylation include:
Acid Hydrolysis: Treatment with a strong acid, such as hydrochloric acid, at elevated temperatures (e.g., up to 150°C) for a very short duration (seconds to minutes) can selectively cleave the N-formyl group while minimizing hydrolysis of the amide or ester functionalities in more complex molecules. googleapis.com
Hydrazine-Mediated Cleavage: Reaction with hydrazine (B178648) or its derivatives, such as acetylhydrazine or benzoylhydrazide, under controlled acidic conditions (pH 1.0-3.5) provides an effective method for removing the formyl group. google.com
N-Formylation: The reverse reaction, N-formylation, is a fundamental process for introducing the formyl group. wikipedia.org Modern methods allow for mild and efficient formylation. For example, N-formyl imide, catalyzed by p-toluenesulfonic acid, can act as an effective N-formylating agent for primary and secondary amines in water, avoiding the need for harsh reagents or metal catalysts. rsc.org
Reactions Involving the Phenylthio Group
The phenylthio (C₆H₅S-) moiety is a sulfide (B99878), which can undergo several characteristic reactions.
Oxidation: The sulfur atom is susceptible to oxidation, providing a straightforward route to analogs with higher oxidation states. Mild oxidizing agents can convert the sulfide to a sulfoxide (B87167) (a chiral center), while stronger conditions yield the corresponding sulfone.
C-S Bond Cleavage: The carbon-sulfur bond can be cleaved under various conditions. Reductive cleavage, often accomplished with reagents like Raney Nickel, would result in desulfurization to produce N-formylacetamide.
Aromatic Substitution: The phenyl ring of the phenylthio group can undergo electrophilic aromatic substitution. The sulfide group is an ortho-, para-director, allowing for the introduction of various substituents onto the aromatic ring to further diversify the molecular structure.
Modifications at the Amide Nitrogen
Following the removal of the formyl group as described in section 2.4.1, the resulting secondary amide (2-(phenylthio)acetamide) possesses a reactive N-H bond that can be further functionalized.
N-Alkylation and N-Acylation: The amide nitrogen can be alkylated or acylated using appropriate electrophiles (e.g., alkyl halides, acyl chlorides) in the presence of a base. This allows for the introduction of a wide variety of substituents at the nitrogen atom, leading to a large family of tertiary amide analogs. The synthesis of N-phenylacetamide derivatives often proceeds through such modifications at a nitrogen atom within the scaffold. nih.gov
Transition-Metal-Free Transamidation: It is possible to exchange the entire N-formyl fragment for a different amine. Recent advances have enabled the transamidation of amides at room temperature without the need for transition-metal catalysts, proceeding via a highly selective acyl cleavage mechanism. dntb.gov.ua This method could potentially be applied to convert N-formyl-2-(phenylthio)acetamide into other N-substituted-2-(phenylthio)acetamides directly.
Reactivity and Chemical Transformations of N Formyl 2 Phenylthio Acetamide
Reactions of the Formyl Functional Group
The formyl group (CHO) is a key reactive site in N-formyl-2-(phenylthio)acetamide, participating in nucleophilic addition and acting as a precursor for carbon-carbon bond formation.
Nucleophilic Addition Reactions
The carbonyl carbon of the formyl group is electrophilic and susceptible to attack by nucleophiles. libretexts.org This reactivity is fundamental to many organic transformations. In nucleophilic addition reactions, a nucleophile adds to the carbonyl group, leading to the formation of a tetrahedral intermediate. youtube.com This intermediate can then be protonated to yield an alcohol.
The reaction can be promoted by either basic or acidic conditions. libretexts.org In a basic medium, a strong nucleophile directly attacks the carbonyl carbon. libretexts.org Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon, allowing for the addition of weaker nucleophiles. libretexts.org For instance, the addition of alcohols to a formyl group can lead to the formation of hemiacetals. libretexts.org
A variety of nucleophiles can participate in these reactions, including organometallic reagents like Grignard reagents, enolates, and cyanide ions. youtube.comnih.gov The addition of a cyanide ion, for example, results in the formation of a cyanohydrin. libretexts.org
Role as a Formyl Anion Equivalent in Carbon-Carbon Bond Formation
While the formyl group itself is an electrophile, N-formyl-2-(phenylthio)acetamide can be used as a "formyl anion equivalent." This concept allows for the formyl group to act, in effect, as a nucleophile for the formation of carbon-carbon bonds. This is often achieved by using a reagent that can be converted into a formyl group after it has participated in a nucleophilic reaction.
For example, nitromethane (B149229) can serve as a formyl anion equivalent in photoredox-catalyzed thioformylation of terminal alkynes. researchgate.net Similarly, N-nitromethylphthalimide has been utilized as a formyl anion equivalent, where it undergoes 1,4-addition to α,β-unsaturated ketones and esters. researchgate.net
Reactivity of the Amide Linkage
The amide bond in N-formyl-2-(phenylthio)acetamide is a stable functional group, but it can undergo specific reactions under certain conditions, most notably hydrolysis and participation in cyclization reactions.
Amide Bond Hydrolysis under Acidic and Basic Conditions
The hydrolysis of the amide bond cleaves the molecule into a carboxylic acid and an amine. This reaction can be carried out under both acidic and basic conditions.
Acid-catalyzed hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic. A water molecule then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine yield a carboxylic acid and a protonated amine. youtube.com
Base-promoted hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the amide. youtube.com This forms a tetrahedral intermediate, and subsequent protonation and elimination of the amine lead to a carboxylate salt and an amine. youtube.com
Participation in Cyclization Reactions
The amide group can be a key participant in the formation of heterocyclic rings. These reactions often involve the intramolecular reaction of the amide nitrogen or oxygen with another functional group within the same molecule.
For example, N-aryl 2-chloroacetamides can undergo intramolecular cyclization to form various heterocyclic systems such as imidazoles and pyrroles. researchgate.net In a similar vein, the reaction of thioacetamide (B46855) with N-arylmaleimides can lead to the formation of complex heterocyclic structures like epithiopyrrolo[3,4-c]pyridines and pyrrolo[3,4-c]pyridines through a cascade of reactions. researchgate.netmdpi.com These reactions highlight the versatility of the amide and thioamide functionalities in constructing complex molecular architectures.
Transformations Involving the Phenylthio Group
The phenylthio group (S-Ph) in N-formyl-2-(phenylthio)acetamide can also be involved in various chemical transformations. The sulfur atom can act as a nucleophile and can be a key component in the formation of new carbon-sulfur bonds.
The phenylthio group can also participate in cyclization reactions. For instance, the reaction of thioacetamide with N-phenylmaleimide can lead to the formation of a thiazole (B1198619) intermediate, which then undergoes further reactions to form complex heterocyclic products. mdpi.com
Electrophilic Aromatic Substitution on the Phenyl Ring
The phenyl ring in N-formyl-2-(phenylthio)acetamide is susceptible to electrophilic aromatic substitution. The sulfur atom of the thioether group is an ortho, para-director, activating these positions for attack by electrophiles. This is due to the ability of the sulfur atom's lone pairs to donate electron density into the aromatic ring through resonance, stabilizing the arenium ion intermediate.
While specific studies on the electrophilic substitution of N-formyl-2-(phenylthio)acetamide are not extensively documented, the behavior of other phenyl thioethers provides a strong predictive model. For instance, reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation would be expected to yield predominantly ortho- and para-substituted products. The presence of the N-formylacetamide group, being somewhat distant from the ring, is anticipated to have a minimal electronic effect on the substitution pattern. However, steric hindrance from the side chain might slightly favor substitution at the para position.
The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile (E+) on the electron-rich phenyl ring, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. A base in the reaction mixture then abstracts a proton from the carbon bearing the electrophile, restoring the aromaticity of the ring.
Oxidation of the Thioether Linkage to Sulfoxides and Sulfones
The sulfur atom in the thioether linkage of N-formyl-2-(phenylthio)acetamide is readily oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone. This transformation is a common and well-studied reaction for thioethers. A variety of oxidizing agents can be employed, with the choice of reagent and reaction conditions determining the extent of oxidation.
Selective oxidation to the sulfoxide can be achieved using mild oxidants. For instance, hydrogen peroxide in the presence of a catalyst or in glacial acetic acid is a common method for the selective oxidation of sulfides to sulfoxides. nih.gov Other reagents like sodium periodate (B1199274) or meta-chloroperoxybenzoic acid (m-CPBA) with controlled stoichiometry can also be used.
Further oxidation of the sulfoxide to the sulfone requires stronger oxidizing agents or more forcing conditions. Reagents such as potassium permanganate, or an excess of hydrogen peroxide, often with a catalyst like sodium tungstate, can effectively convert the thioether or sulfoxide to the corresponding sulfone. organic-chemistry.orgresearchgate.net
The oxidation state of the sulfur atom significantly influences the electronic properties of the molecule. The sulfoxide group introduces chirality at the sulfur atom and acts as a strong electron-withdrawing group. The sulfone group is an even more powerful electron-withdrawing group.
Table 1: Common Oxidizing Agents for Thioether Oxidation
| Oxidizing Agent | Product(s) | Typical Conditions |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone | Acetic acid, room temp for sulfoxide; catalysts like TaC or NbC for selective sulfone formation. organic-chemistry.orgorganic-chemistry.org |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide, Sulfone | Stoichiometric control for sulfoxide; excess for sulfone. |
| Sodium Periodate (NaIO₄) | Sulfoxide | Methanol (B129727)/water, room temperature. |
| Potassium Permanganate (KMnO₄) | Sulfone | Aqueous solution, often with heat. |
Pummerer Rearrangement and Related Processes
The Pummerer rearrangement is a characteristic reaction of sulfoxides bearing an α-hydrogen, which would be the case for the sulfoxide derived from N-formyl-2-(phenylthio)acetamide. wikipedia.org This rearrangement typically occurs in the presence of an acylating agent, such as acetic anhydride (B1165640). wikipedia.org
The reaction is initiated by the acylation of the sulfoxide oxygen, forming a sulfonium (B1226848) ion. Subsequent deprotonation of the α-carbon by a base (like the acetate (B1210297) ion formed in the initial step) leads to the formation of a thionium (B1214772) ion intermediate. wikipedia.org This highly electrophilic species is then attacked by a nucleophile, which in the case of a standard Pummerer rearrangement using acetic anhydride, is the acetate ion. The final product is an α-acyloxy thioether. wikipedia.org
For N-formyl-2-(phenylsulfinyl)acetamide (the oxidized form of the title compound), the Pummerer rearrangement would lead to the formation of N-formyl-2-acetoxy-2-(phenylthio)acetamide. The reaction provides a route to functionalize the carbon atom adjacent to the sulfur.
Variations of the Pummerer rearrangement exist where other nucleophiles, either intermolecular or intramolecular, can trap the thionium ion intermediate, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. wikipedia.org
Intermolecular and Intramolecular Reaction Mechanisms
The reactivity and structural properties of N-formyl-2-(phenylthio)acetamide are influenced by various factors, including the solvent environment and the potential for proton transfer events involving the amide functionality.
Solvent Effects on Reactivity and Isomerism
The solvent can play a crucial role in the reactivity and conformational equilibrium of N-formyl-2-(phenylthio)acetamide. For related compounds, such as N,N-diethyl-2-[(4'-substituted)phenylthio]acetamides, studies have shown the existence of different stable conformers (gauche and cis) in the gas phase. nih.gov The relative population of these conformers can be significantly influenced by the polarity of the solvent. nih.gov An increase in solvent polarity tends to favor the more polar conformer. nih.gov
Similarly, for N-formyl-2-(phenylthio)acetamide, it is expected that different conformations around the C-S and C-N bonds exist and that their relative energies and populations will be solvent-dependent. Such conformational changes can, in turn, affect the molecule's reactivity by altering the accessibility of reactive sites or by modifying the electronic interactions within the molecule.
In reactions involving charged intermediates or transition states, such as electrophilic aromatic substitution or the Pummerer rearrangement, the polarity and coordinating ability of the solvent can have a profound impact on the reaction rates. Polar solvents can stabilize charged species, thereby accelerating reactions that proceed through such intermediates.
Proton Transfer Mechanisms in Related Amides
The N-formylacetamide group contains an amide proton that can participate in proton transfer reactions. Amides can be protonated on either the oxygen or the nitrogen atom. While N-protonation is possible, O-protonation is generally favored as it leads to a resonance-stabilized cation.
Proton transfer is a fundamental step in many acid- or base-catalyzed reactions of amides. For instance, in acidic conditions, protonation of the carbonyl oxygen activates the carbonyl group towards nucleophilic attack. youtube.com This is a key step in the mechanism of amide hydrolysis.
In the context of N-formyl-2-(phenylthio)acetamide, proton transfer can be facilitated by external acids or bases, or potentially intramolecularly, although the latter would likely involve a strained transition state. The ease of proton transfer can be influenced by the solvent, which can act as a proton shuttle. masterorganicchemistry.com For example, water or alcohol molecules can facilitate proton transfer between different sites within the molecule or between different molecules. masterorganicchemistry.com The acidity of the N-H proton is also a factor; it can be abstracted by a sufficiently strong base, generating an amidate anion which can then act as a nucleophile. Studies on the formylation of amines suggest that proton transfer is a key part of the reaction mechanism. nih.govbeilstein-journals.org
Mechanistic Investigations and Reaction Pathway Elucidation
Spectroscopic Monitoring of Reaction Progress
Spectroscopic techniques are crucial for monitoring the progress of the N-formylation reaction in real-time. By observing the disappearance of starting materials and the appearance of the product, researchers can gain insights into the reaction's progression.
Key spectroscopic methods would include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for tracking the conversion. The progress of N-formylation reactions can be monitored by observing changes in the NMR spectra over time. acs.org For instance, in the N-formylation of various amines, the appearance of a characteristic signal for the formyl proton (-CHO) between δ 8.0 and 8.7 ppm in the ¹H NMR spectrum, and a corresponding carbonyl signal in the ¹³C NMR spectrum, would indicate product formation. medcraveonline.comjst.go.jp The disappearance of the N-H proton signal of the starting acetamide (B32628) would also be a key indicator.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can detect changes in functional groups. The formation of the N-formyl group would be evidenced by the appearance of a characteristic C=O stretching band for the formyl group, typically around 1660-1690 cm⁻¹. medcraveonline.comjst.go.jp Simultaneously, changes in the N-H stretching region (around 3200-3400 cm⁻¹) of the parent acetamide would be observed.
Mass Spectrometry (MS): Coupled with techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), mass spectrometry is used to identify the molecular weights of reactants, products, and any intermediates or byproducts, confirming the formation of Acetamide, N-formyl-2-(phenylthio)-.
Table 1: Representative Spectroscopic Data for N-Formylated Compounds This table presents typical spectroscopic values for related N-formyl compounds, illustrating the expected data for Acetamide, N-formyl-2-(phenylthio)-.
| Compound | ¹H NMR (δ, ppm) - CHO proton | FTIR (cm⁻¹) - C=O stretch | Reference |
| N-(4-Chlorophenyl)formamide | 8.35 | 1688 | medcraveonline.com |
| N-p-tolyl-formamide | 8.09 | 1667 | |
| N-(4-methoxyphenyl)-formamide | - | 1640 |
Kinetic Studies of Formylation and Related Reactions
Kinetic studies measure reaction rates to help elucidate the reaction mechanism, particularly the rate-determining step. For the N-formylation of 2-(phenylthio)acetamide (B1348294), this would involve systematically varying the concentrations of the reactants (the acetamide and the formylating agent) and any catalyst, and measuring the effect on the rate of product formation.
Studies on the N-formylation of various amines have shown a strong dependence of the reaction rate on several factors:
Substrate Basicity: The rate of formylation can be highly dependent on the basicity and nucleophilicity of the nitrogen atom. acs.org
Catalyst Concentration: In catalyzed reactions, such as those using iodine or zinc compounds, the reaction rate often shows a direct relationship with the catalyst concentration. rsc.orgorganic-chemistry.org
Temperature: As with most chemical reactions, an increase in temperature generally leads to a significant increase in the reaction rate.
Table 2: Factors Influencing Reaction Rates in N-Formylation of Amines This table summarizes findings from kinetic studies on related formylation reactions.
| Reaction | Key Finding | Implication for Acetamide, N-formyl-2-(phenylthio)- | Reference |
| Electrochemical N-formylation of Methylamine | Reaction rate is dependent on applied potential and amine concentration. | The rate would likely be sensitive to the concentration of the formylating agent and 2-(phenylthio)acetamide. | acs.org |
| N-formylation of anilines with formic acid | Electron-poor aromatic amines and secondary amines required longer reaction times. | The electronic properties of the phenylthio group could influence the reactivity of the amide nitrogen. | mdpi.com |
| Zn(OAc)₂/phen catalyzed N-formylation | The catalyst was found to be highly effective, suggesting the acetate (B1210297) anion plays a key role in activating Si-H and N-H bonds. | A similar catalytic system could potentially be effective, and the mechanism would involve catalyst-substrate interactions. | rsc.org |
Advanced Characterization Methodologies in the Study of N Formyl 2 Phenylthio Acetamide
Crystallographic Analysis Methodologies
Analysis of Hydrogen Bonding Networks and Intermolecular Interactions
The structural integrity and crystalline packing of N-formyl-2-(phenylthio)acetamide are significantly influenced by a network of hydrogen bonds and other non-covalent intermolecular interactions. In the solid state, N—H⋯O hydrogen bonds are a prominent feature, leading to the formation of molecular chains. nih.gov This type of interaction is common in amide-containing structures and plays a crucial role in the supramolecular architecture.
Beyond conventional hydrogen bonding, C—H⋯π interactions also contribute to the stability of the crystal lattice, linking the molecular chains into a more complex three-dimensional network. nih.gov The phenyl rings within the structure provide electron-rich π-systems that can accept hydrogen atoms from neighboring molecules.
In related structures, such as certain N,N-diethyl-2-[(4'-substituted) phenylthio]acetamides, weak C-H⋯O interactions have also been observed to mediate the formation of molecular synthons in the crystal lattice. nih.gov The study of these weak interactions is critical for a comprehensive understanding of the conformational preferences and packing of the molecule. Advanced computational techniques, such as Non-Covalent Interaction (NCI) analysis and molecular Hirshfeld surface analysis, are instrumental in visualizing and quantifying these weak interactions, providing insights into the stability of the crystalline structure. researchgate.net
Theoretical calculations on similar molecules have also highlighted the importance of orbital interactions and electrostatic effects in determining conformational stability. nih.gov For instance, Natural Bond Orbital (NBO) analysis can reveal stabilizing hyperconjugative interactions, while electrostatic potential maps can illustrate the repulsive forces between dipoles that influence molecular conformation. nih.govresearchgate.net
Chromatographic and Separation Techniques
Chromatographic methods are indispensable for the analysis and purification of N-formyl-2-(phenylthio)acetamide, ensuring its chemical integrity and facilitating its isolation.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Reaction Monitoring
Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful analytical tool for assessing the purity of N-formyl-2-(phenylthio)acetamide and for monitoring the progress of its synthesis. In this technique, the compound is vaporized and passed through a capillary column, where it is separated from volatile impurities based on its boiling point and interactions with the column's stationary phase. The separated components then enter a mass spectrometer, which ionizes the molecules and fragments them into a unique pattern. This mass spectrum acts as a molecular fingerprint, allowing for definitive identification of the target compound and any byproducts or unreacted starting materials.
While specific GC-MS studies on N-formyl-2-(phenylthio)acetamide are not extensively documented, the technique is widely applied to related aromatic and amide-containing compounds. nih.gov For instance, GC-MS is routinely used to identify and quantify components in complex mixtures, such as secondary metabolites from natural sources. nih.gov This highlights its suitability for detecting trace impurities in a sample of N-formyl-2-(phenylthio)acetamide, which is crucial for quality control. The high sensitivity and specificity of GC-MS make it an ideal method for ensuring the compound meets the required purity standards for further research applications.
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the analytical quantification and preparative isolation of N-formyl-2-(phenylthio)acetamide. Unlike GC-MS, HPLC is particularly well-suited for compounds that are non-volatile or thermally sensitive. The separation in HPLC is based on the differential partitioning of the compound between a liquid mobile phase and a solid stationary phase within a column.
For analytical purposes, HPLC can be used to determine the purity of a sample with high accuracy. By using a suitable detector, such as a UV-Vis spectrophotometer, a chromatogram is produced where the area under the peak corresponding to N-formyl-2-(phenylthio)acetamide is proportional to its concentration. This allows for precise quantification.
On a larger scale, preparative HPLC can be employed to purify the compound from a reaction mixture. The principles are the same as analytical HPLC, but larger columns and higher flow rates are used to handle greater quantities of material. Fractions of the eluent are collected as they exit the column, and those containing the pure compound are combined. This method is invaluable for obtaining highly pure N-formyl-2-(phenylthio)acetamide for subsequent characterization and experimentation.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to verify the empirical formula of a synthesized compound like N-formyl-2-(phenylthio)acetamide. This destructive method involves combusting a small, precisely weighed sample of the compound at high temperatures. The combustion products, primarily carbon dioxide, water, nitrogen oxides, and sulfur dioxide, are collected and quantified. From the masses of these products, the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the original sample can be determined.
The experimentally determined percentages are then compared with the theoretical percentages calculated from the proposed molecular formula (C₉H₉NO₂S). A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity. This technique is a standard procedure in the characterization of novel organic compounds and is often reported in the chemical literature to substantiate the identity of a newly synthesized molecule. nih.govsemanticscholar.org
| Element | Theoretical Percentage (%) |
| Carbon | 55.37 |
| Hydrogen | 4.65 |
| Nitrogen | 7.17 |
| Oxygen | 16.39 |
| Sulfur | 16.42 |
Table 1. Theoretical Elemental Composition of N-Formyl-2-(phenylthio)acetamide.
Computational and Theoretical Studies on N Formyl 2 Phenylthio Acetamide
Quantum Chemical Calculations (DFT, Ab Initio Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic nature of molecules. nih.govnih.gov These methods are used to predict geometries, analyze chemical bonding, and determine electronic properties with high accuracy. nih.govnih.gov For amide derivatives, DFT methods like B3LYP have proven effective in calculating structural parameters and vibrational frequencies. nih.gov
Geometry optimization calculations are performed to find the lowest energy structure of a molecule. For N-formyl-2-(phenylthio)acetamide, the geometry would be determined by the interplay of several structural features. The amide functional groups exhibit a planar geometry due to the resonance between the nitrogen lone pair and the carbonyl group, which imparts a partial double-bond character to the C-N bond. scielo.br
Table 1: Predicted Geometrical Parameters for N-Formyl-2-(phenylthio)acetamide (Based on Analogous Structures) Note: These are representative values based on DFT calculations of similar molecules and may not reflect experimentally determined parameters for this specific compound.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C=O (Amide) | ~1.23 Å |
| Bond Length | C-N (Amide) | ~1.35 Å |
| Bond Length | C-S | ~1.80 Å |
| Bond Length | S-C (Phenyl) | ~1.77 Å |
| Bond Angle | O=C-N | ~122° |
| Dihedral Angle | C-S-C-C | ~±60° (gauche) |
Frontier Molecular Orbital (FMO) theory is a key concept for predicting the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular reactivity; a smaller gap suggests higher reactivity. numberanalytics.com
For N-formyl-2-(phenylthio)acetamide, the HOMO is expected to be localized primarily on the electron-rich phenylthio group. The LUMO would likely be distributed over the electron-withdrawing N-formyl and acetamide (B32628) moieties, particularly the π* orbitals of the carbonyl groups. FMO analysis can be used to predict the outcomes of reactions, such as cycloadditions or nucleophilic substitutions. numberanalytics.com For instance, in a potential reaction, the molecule could act as a nucleophile by donating electrons from its HOMO or as an electrophile by accepting electrons into its LUMO. nih.gov
Table 2: Predicted FMO Properties for N-Formyl-2-(phenylthio)acetamide Note: Values are hypothetical and for illustrative purposes based on trends observed in similar molecules.
| Orbital | Predicted Energy (eV) | Primary Location |
|---|---|---|
| HOMO | -6.5 | Phenylthio group |
| LUMO | -1.2 | N-formyl & acetamide carbonyls |
| HOMO-LUMO Gap | 5.3 | - |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. wisc.edu It localizes the molecular orbitals into one-center (lone pairs) and two-center (bonds) orbitals that correspond to the familiar Lewis structure representation. NBO analysis is used to quantify charge transfer and hyperconjugative interactions that contribute to molecular stability. periodicodimineralogia.it
In N-formyl-2-(phenylthio)acetamide, NBO analysis would reveal strong delocalization within the amide groups, quantified by the interaction energy between the nitrogen lone pair (n) and the carbonyl's antibonding π* orbital (n → π*). This interaction is responsible for the planarity and rotational barrier of the amide bond. scielo.br Studies on related molecules show significant orbital interactions that stabilize specific conformations. For example, in N,N-diethyl-2-[(phenylthio)]acetamides, the gauche conformer is stabilized by specific orbital interactions that are absent in the cis conformer. nih.gov
Table 3: Predicted NBO Analysis Results for Key Interactions Note: Data is illustrative of typical values for amide systems.
| Donor NBO | Acceptor NBO | Predicted Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(N) in acetamide | π*(C=O) in acetamide | ~50-60 |
| LP(N) in formamide | π*(C=O) in formamide | ~50-60 |
| LP(S) | σ*(C-N) | ~2-5 |
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational changes and the influence of the environment. chemrxiv.orgrsc.org For a flexible molecule like N-formyl-2-(phenylthio)acetamide, MD simulations are crucial for exploring its accessible conformations and the energy barriers between them.
The partial double-bond character of the C-N bonds in both the acetamide and N-formyl groups leads to hindered rotation and the existence of Z (trans) and E (cis) isomers. scielo.br The energy barrier for this rotation is typically high (15-23 kcal/mol), making the interconversion slow on the NMR timescale. scielo.br
Furthermore, rotation around the C-S bonds leads to additional conformers. Theoretical calculations on related phenylthio acetamides have identified stable gauche and cis conformations. nih.gov The gauche conformer is often found to be the most stable in the gas phase. researchgate.net The rotational barriers for these conformational changes are generally much lower than for amide bond rotation. researchgate.net
Table 4: Predicted Rotational Energy Barriers Note: Values are estimates based on analogous systems.
| Rotation | Isomerization | Predicted Barrier (kcal/mol) |
|---|---|---|
| C(O)-N (Amide) | Z/E | 15 - 23 |
| S-CH₂ | gauche/cis | 2 - 6 |
The conformation of a molecule can be significantly influenced by the solvent. The Polarizable Continuum Model (PCM) is a computational method used to simulate the effects of a solvent on molecular properties. nih.gov Studies on N,N-diethyl-2-[(4'-substituted)phenylthio]acetamides using PCM calculations have shown that as solvent polarity increases, the population of the more polar cis conformer increases relative to the gauche conformer. nih.govresearchgate.net This is because polar solvents can better stabilize the larger dipole moment of the cis form. Similar behavior would be expected for N-formyl-2-(phenylthio)acetamide, where the equilibrium between different conformers would be solvent-dependent. The interaction with protic solvents like water or methanol (B129727) through hydrogen bonding could also play a significant role in stabilizing certain conformations. rsc.orgresearchgate.net
Spectroscopic Property Simulations (NMR, IR, UV-Vis)
Computational simulations are instrumental in interpreting and predicting the spectroscopic properties of molecules. Methods like Density Functional Theory (DFT) are frequently employed to calculate the nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic transitions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR spectra of acetamide derivatives. For instance, studies on compounds like N-benzyl-N-(furan-2-ylmethyl)acetamide have utilized DFT calculations to analyze the conformational equilibrium in solution, which is observable in the NMR spectra. frontiersin.orgnih.gov These calculations help in assigning the signals observed in experimental spectra to specific nuclei within the different conformations of the molecule. frontiersin.orgnih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is sensitive to the vibrational modes of a molecule. Theoretical IR spectra, often calculated using DFT methods like B3LYP with a basis set such as 6-311++G(d,p), can be compared with experimental data to identify characteristic functional groups and understand conformational isomers. nih.govresearchgate.net For a series of N,N-diethyl-2-[(4'-substituted)phenylthio]acetamides, a compound class sharing the core 2-(phenylthio)acetamide (B1348294) structure, computational analysis of the carbonyl (C=O) stretching frequency was crucial in identifying the presence of different conformers (gauche and cis) in various solvents. nih.gov The calculated frequencies and their intensities for each conformer allow for a detailed interpretation of the experimental IR spectrum. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for simulating UV-Vis spectra. These calculations provide information about the electronic transitions between molecular orbitals. For example, in the study of 2-hydroxy-N-m-tolyl-acetamide, TD-DFT calculations were used to predict the absorption bands, which could then be correlated with experimental measurements in different solvents. mdpi.com Such simulations can help in understanding the electronic structure and the nature of the orbitals involved in the absorption of UV-Vis light.
A representative table of simulated spectroscopic data for a related acetamide derivative is shown below to illustrate the type of information obtained from these computational studies.
| Spectroscopic Technique | Calculated Parameter | Example Value (from related compounds) | Significance |
|---|---|---|---|
| ¹H NMR | Chemical Shift (δ, ppm) | Amide N-H: ~9.15 ppm | Sensitive to the chemical environment and hydrogen bonding. |
| ¹³C NMR | Chemical Shift (δ, ppm) | Carbonyl C=O: ~170 ppm | Indicates the electronic environment of carbon atoms. |
| IR | Vibrational Frequency (cm⁻¹) | C=O stretch: ~1688 cm⁻¹ | Identifies functional groups and conformational isomers. researchgate.net |
| UV-Vis | Maximum Absorption (λmax, nm) | Transitions in the 200-400 nm range | Characterizes electronic transitions between molecular orbitals. |
Intermolecular Interactions and Hydrogen Bonding Analysis
The way molecules interact with each other in the solid state and in solution is critical to their physical properties and biological activity. Computational methods are essential for analyzing these non-covalent interactions.
Hydrogen Bonding: In acetamide derivatives, hydrogen bonds are a dominant intermolecular force. For example, in the crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide, molecules are linked into chains by N—H···O hydrogen bonds. nih.gov Similarly, a study of N-(4-hydroxyphenethyl)acetamide revealed the formation of tetramers through intermolecular N–H···O and O–H···O hydrogen bonds. researchgate.net Computational studies can quantify the strength and geometry of these bonds.
Hirshfeld Surface Analysis: This technique is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. For N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, Hirshfeld surface analysis was used to show that H···H, C···H, S···H, N···H, and O···H contacts are the most significant contributors to the crystal packing. researchgate.net This method provides a "fingerprint" of the intermolecular interactions, offering a detailed picture of the forces holding the crystal together. researchgate.net
Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to understand the nature of intermolecular interactions in terms of donor-acceptor orbital interactions. In a study of N,N-diethyl-2-[(4'-substituted)phenylthio]acetamides, NBO analysis revealed that the stability of certain conformers was due to specific orbital interactions, such as those between the lone pair of the sulfur atom and antibonding orbitals of the carbonyl group. nih.gov
The types of intermolecular interactions that could be expected for N-formyl-2-(phenylthio)acetamide are summarized in the table below, based on studies of analogous compounds.
| Interaction Type | Description | Computational Method of Study | Potential Significance |
|---|---|---|---|
| N—H···O Hydrogen Bond | Interaction between the amide proton and a carbonyl oxygen of a neighboring molecule. | DFT, X-ray Crystallography, Hirshfeld Surface Analysis | Primary interaction for forming chains or dimers in the solid state. nih.gov |
| C—H···O Hydrogen Bond | Weaker hydrogen bonds involving carbon-bound hydrogens and oxygen atoms. | DFT, X-ray Crystallography, Hirshfeld Surface Analysis | Contributes to the stability of the overall crystal packing. |
| C—H···π Interactions | Interaction between a C-H bond and the π-system of the phenyl ring. | DFT, X-ray Crystallography | Links molecular chains together to form a three-dimensional network. nih.gov |
| π···π Stacking | Interaction between the aromatic rings of adjacent molecules. | DFT, Hirshfeld Surface Analysis | Can influence the crystal packing and electronic properties. |
Prediction of Reaction Energetics and Pathways
Computational chemistry is a valuable tool for exploring the mechanisms of chemical reactions, including their feasibility (thermodynamics) and speed (kinetics). By calculating the energies of reactants, transition states, and products, a detailed energy profile for a proposed reaction pathway can be constructed.
For a molecule like N-formyl-2-(phenylthio)acetamide, computational studies could be used to investigate its synthesis or degradation. For example, the synthesis could involve the acylation of 2-(phenylthio)acetamide or the reaction of an N-formyl precursor with a phenylthio-containing reagent. DFT calculations can be employed to:
Determine the most stable structures of reactants, intermediates, and products.
Locate the transition state structures that connect these stable species.
Calculate the activation energies for each step, which determines the rate of the reaction.
A computational study on the palladium-catalyzed synthesis of a carbamate, for instance, used DFT to map out the entire catalytic cycle. mdpi.com The study identified the key intermediates and transition states, calculated the energy barriers for each step, and ultimately determined the most likely reaction pathway. mdpi.com This type of investigation provides a molecular-level understanding of the reaction mechanism that is often difficult to obtain through experimental means alone.
Role As a Synthetic Intermediate and Building Block in Complex Molecule Synthesis
Precursor in Heterocyclic Compound Synthesis
While direct and extensive research on Acetamide (B32628), N-formyl-2-(phenylthio)- as a precursor for heterocyclic compounds is not widely documented, the structural motifs it contains are well-established participants in cyclization reactions. The presence of the acetamide and phenylthio groups suggests its potential as a valuable starting material for various heterocyclic systems. For instance, related acetamide derivatives are frequently used to synthesize a wide array of heterocyclic compounds. nih.gov Similarly, thioacetamide (B46855) and its derivatives are known to react with N-substituted maleimides to form complex heterocyclic structures like pyrrolo[3,4-c]pyridines. researchgate.net The inherent reactivity of the sulfur atom in the phenylthio group and the nitrogen and carbonyl carbons in the N-formylacetamide moiety provides multiple sites for intramolecular or intermolecular cyclizations to form rings such as thiazoles, thiadiazoles, or pyrimidines.
Application in the Construction of Carbon Scaffolds
The application of Acetamide, N-formyl-2-(phenylthio)- in the specific construction of carbon scaffolds has not been detailed in available research. However, the functional groups present in the molecule offer potential for such applications. The methylene (B1212753) group adjacent to the phenylthio substituent is activated and could potentially undergo deprotonation and subsequent alkylation, enabling the formation of new carbon-carbon bonds and the extension of the carbon framework.
Integration into Multistep Synthesis Strategies
The utility of a building block is often demonstrated by its integration into lengthy, multistep synthetic sequences to create complex target molecules. While specific examples detailing the integration of Acetamide, N-formyl-2-(phenylthio)- into such strategies are not readily found in the literature, its multifunctional nature makes it a plausible intermediate. In a hypothetical multistep synthesis, the N-formyl group could serve as a protecting group for the amide nitrogen, which can be removed under specific conditions to allow for further functionalization. The phenylthio group can also be manipulated; for example, it could be oxidized to a sulfoxide (B87167) or sulfone, which can then act as a leaving group or participate in elimination reactions to introduce unsaturation into the molecule.
Development of Novel Synthetic Methodologies Utilizing its Functional Groups
The development of novel synthetic methods often relies on the unique reactivity of specific functional groups. The N-formylacetamide moiety is a key feature of this compound. N-formylation of amines is a common transformation in organic synthesis, and various methods have been developed to achieve this, including the use of catalysts like zeolites to facilitate the reaction with formic acid under solvent-free conditions. medcraveonline.com The reactivity of the N-formyl group in Acetamide, N-formyl-2-(phenylthio)- could potentially be exploited in new synthetic transformations. For example, it might undergo decarbonylation or participate in cyclization reactions under specific catalytic conditions. However, research focusing specifically on developing new methodologies based on the unique combination of functional groups in Acetamide, N-formyl-2-(phenylthio)- has not been reported.
Emerging Research Directions and Future Perspectives
Advanced Catalytic Applications
The unique structural features of Acetamide (B32628), N-formyl-2-(phenylthio)-, namely the N-formyl group and the phenylthio substituent, suggest potential for its use in advanced catalytic applications. The sulfur atom in the phenylthio group could act as a ligand for transition metals, making the compound a candidate for use in catalysis. Research on other sulfur-containing organic molecules has demonstrated their utility in a range of catalytic transformations. Future studies could explore the potential of Acetamide, N-formyl-2-(phenylthio)- or its derivatives as ligands in cross-coupling reactions, asymmetric synthesis, or other catalytic processes. The N-formyl group could also play a role in modulating the electronic properties of the molecule, thereby influencing its catalytic activity.
Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For the synthesis of Acetamide, N-formyl-2-(phenylthio)-, future research could focus on developing more environmentally benign routes. This could involve the use of greener solvents, catalytic methods to reduce waste, and the use of renewable starting materials. For instance, the N-formylation step could potentially be achieved using carbon dioxide as a C1 source, a method that has been explored for other amides and aligns with green chemistry principles. ijper.org The synthesis of the precursor, 2-(phenylthio)acetamide (B1348294), could also be optimized to minimize the use of hazardous reagents and solvents.
A possible green synthesis approach could involve the reaction of 2-(phenylthio)acetamide with a green formylating agent under solvent-free conditions or in a biodegradable solvent. The development of a one-pot synthesis from readily available starting materials would also represent a significant advancement in the green synthesis of this compound.
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and the ability to perform reactions under conditions that are difficult to achieve in batch. nih.gov The synthesis of Acetamide, N-formyl-2-(phenylthio)- could be adapted to a flow chemistry setup, which would allow for precise control over reaction parameters such as temperature, pressure, and reaction time. This could lead to higher yields, improved purity, and a more sustainable manufacturing process.
Automated synthesis platforms could be employed to rapidly synthesize and screen a library of derivatives of Acetamide, N-formyl-2-(phenylthio)-. nih.govnih.gov This would be particularly useful for exploring the structure-activity relationships of these compounds for potential applications in materials science or as biologically active agents. The integration of online analytics would allow for real-time optimization of reaction conditions.
Exploration of Novel Reactivity Modalities
The combination of the N-formyl and phenylthio groups in Acetamide, N-formyl-2-(phenylthio)- suggests that it may exhibit novel reactivity. The N-formyl group can act as a protecting group, a directing group, or a source of formyl radicals under certain conditions. The phenylthio group can participate in radical reactions, or be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can then undergo further transformations.
Future research could investigate the reactivity of the α-carbon to the carbonyl and thioether groups, which could be a site for functionalization. The potential for intramolecular reactions between the N-formyl group and the phenylthio-substituted side chain could also be explored to generate novel heterocyclic structures.
Computational Design of Derivatives with Specific Reactivity Profiles
Computational chemistry can be a powerful tool for designing new molecules with desired properties. In the context of Acetamide, N-formyl-2-(phenylthio)-, computational methods could be used to design derivatives with specific reactivity profiles. For example, density functional theory (DFT) calculations could be used to predict the bond dissociation energies, frontier molecular orbital energies, and other properties that govern the reactivity of the molecule.
This information could be used to design derivatives with enhanced catalytic activity, improved stability, or specific reactivity towards a particular substrate. For example, by modifying the substituents on the phenyl ring of the phenylthio group, it may be possible to tune the electronic properties of the sulfur atom and thus modulate the compound's ability to act as a ligand or a catalyst. Similarly, modifications to the acetamide backbone could be explored to influence the reactivity of the N-formyl group.
Compound Names
| Compound Name |
| Acetamide, N-formyl-2-(phenylthio)- |
| 2-(phenylthio)acetamide |
| Carbon dioxide |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-formyl-2-(phenylthio)acetamide derivatives, and how are reaction conditions optimized?
- Answer : A typical synthesis involves reacting 2-(phenylthio)acetic acid with oxalyl chloride to form 2-(phenylthio)acetyl chloride, followed by coupling with substituted anilines (e.g., 4-nitroaniline) under inert conditions . Polar aprotic solvents like dichloromethane and catalysts such as DMAP can improve yields. Temperature control (0–5°C during acylation) minimizes side reactions. Post-synthetic modifications, like reductive amination, require SnCl₂·2H₂O for nitro group reduction, achieving ~55% yield . Optimization involves iterative adjustments to solvent polarity, stoichiometry, and reaction time.
Q. Which spectroscopic techniques are essential for structural confirmation of N-formyl-2-(phenylthio)acetamide derivatives?
- Answer :
- ¹H/¹³C NMR : Key signals include the formyl proton at δ 8.1–8.3 ppm and phenylthio group aromatic protons at δ 7.2–7.5 ppm. The acetamide carbonyl resonates at δ 165–170 ppm in ¹³C NMR .
- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .
- IR : Confirms formyl (C=O stretch at ~1680 cm⁻¹) and amide (N–H bend at ~1550 cm⁻¹) functionalities .
Q. How do researchers assess the purity of N-formyl-2-(phenylthio)acetamide derivatives post-synthesis?
- Answer : Reverse-phase HPLC with a C18 column (ACN/water gradient) detects impurities. Purity >95% is typically required for biological testing. TLC (silica gel, ethyl acetate/hexane) provides rapid qualitative analysis .
Advanced Research Questions
Q. How can contradictory data on the anti-inflammatory activity of N-formyl-2-(phenylthio)acetamide derivatives be resolved across different models?
- Answer : Discrepancies often arise from variations in cell lines (e.g., RAW 264.7 macrophages vs. primary neutrophils) or in vivo models (e.g., murine vs. rat). Methodological reconciliation includes:
- Standardizing LPS-induced inflammation protocols (e.g., 100 ng/mL LPS for 24 hours).
- Cross-validating caspase-1 inhibition via fluorometric assays (e.g., FAM-YVAD-FMK probe) and ELISA for IL-1β .
- Dose-response studies (0.1–100 μM) to identify optimal therapeutic windows and mitigate off-target effects .
Q. What strategies are employed to enhance the metabolic stability of N-formyl-2-(phenylthio)acetamide derivatives in preclinical studies?
- Answer :
- Structural modification : Introducing electron-withdrawing groups (e.g., –CF₃) on the phenyl ring reduces CYP450-mediated oxidation .
- Prodrug design : Masking the formyl group as a methoxyimine derivative improves plasma half-life in rodent models .
- In vitro microsomal assays : Liver microsomes (human/rat) identify major Phase I metabolites (e.g., hydroxylation at the thioether bridge) .
Q. How do substituents on the phenyl ring influence the anticancer activity of N-formyl-2-(phenylthio)acetamide derivatives?
- Answer : SAR studies reveal:
- Electron-donating groups (e.g., –OCH₃) : Enhance solubility but reduce apoptosis induction in MCF-7 cells (IC₅₀ >50 μM).
- Halogens (e.g., –Cl) : Improve membrane permeability and cytotoxicity (IC₅₀ ~12 μM in A549 cells) via ROS generation .
- Bulkier groups (e.g., –CF₃) : Increase selectivity for EGFR kinase inhibition (Ki ~0.8 μM) by occupying hydrophobic pockets .
Q. What computational methods predict the binding interactions of N-formyl-2-(phenylthio)acetamide derivatives with caspase-1?
- Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) identify key interactions:
- The formyl group hydrogen-bonds with Arg341.
- The phenylthio moiety engages in π-π stacking with Tyr244 .
- Free energy calculations (MM/GBSA) validate binding affinities (ΔG ~−9.2 kcal/mol) .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported IC₅₀ values for caspase-1 inhibition?
- Answer : Variations may stem from assay conditions (e.g., fluorogenic vs. colorimetric substrates). Recommendations:
- Use recombinant human caspase-1 (vs. murine isoforms) to standardize enzyme sources.
- Include positive controls (e.g., Ac-YVAD-CHO) in all assays .
- Validate results across orthogonal methods (e.g., Western blot for pro-IL-1β cleavage) .
Experimental Design Considerations
Q. What in vivo models are optimal for evaluating the neuroprotective effects of N-formyl-2-(phenylthio)acetamide derivatives?
- Answer :
- Ischemic stroke : Middle cerebral artery occlusion (MCAO) in rats, with post-treatment at 1–3 hours post-occlusion. Measure infarct volume via MRI and behavioral outcomes (e.g., modified Neurological Severity Score) .
- Neuroinflammation : LPS-induced microglial activation in zebrafish larvae; quantify TNF-α via fluorescent reporters .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
